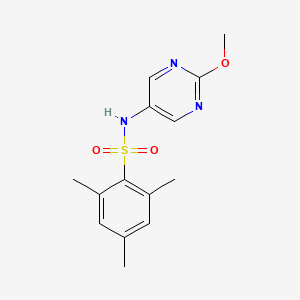
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C20H23NO6. This compound is known for its unique structure, which includes a chromene ring fused with a piperidine ring, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2-oxochromene-3-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
科学的研究の応用
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The chromene ring can interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-piperidinecarboxylate: Similar structure but lacks the chromene ring.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a piperidine ring but differs in the substituents.
Uniqueness
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is unique due to the presence of both chromene and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-25-16-7-5-6-14-12-15(20(24)27-17(14)16)18(22)21-10-8-13(9-11-21)19(23)26-4-2/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIRWWVZZEHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)
![5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2752464.png)
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)
![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)



![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)
![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)


